3-Methyl-4-(propan-2-yl)phenyl 2-nitrobenzene-1-sulfonate
Overview
Description
3-Methyl-4-(propan-2-yl)phenyl 2-nitrobenzene-1-sulfonate: is an organic compound with the molecular formula C16H17NO5S and a molecular weight of 335.4 g/mol . This compound features a complex structure with a sulfonate group, a nitro group, and a substituted phenyl ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 2-nitrobenzene-1-sulfonate typically involves multiple steps, including the nitration of benzene derivatives and subsequent sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts. For instance, the nitration step may involve the use of concentrated nitric acid and sulfuric acid, while the sulfonation step might use chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain the consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its derivatives may exhibit antimicrobial or anti-inflammatory properties, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action for 3-Methyl-4-(propan-2-yl)phenyl 2-nitrobenzene-1-sulfonate largely depends on its chemical structure. The nitro group can participate in redox reactions, while the sulfonate group can enhance the solubility of the compound in aqueous solutions. These properties allow the compound to interact with various molecular targets, potentially disrupting biological pathways or enhancing chemical reactions .
Comparison with Similar Compounds
- 4-Methyl-3-(propan-2-yl)phenyl 2-nitrobenzene-1-sulfonate
- 2-Methyl-4-(propan-2-yl)phenyl 2-nitrobenzene-1-sulfonate
Uniqueness: 3-Methyl-4-(propan-2-yl)phenyl 2-nitrobenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and applications.
Properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2-nitrobenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(2)14-9-8-13(10-12(14)3)22-23(20,21)16-7-5-4-6-15(16)17(18)19/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPALIMBXAWZBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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